
Lipopeptin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipopeptin A is a lipoprotein subclass. Genetic studies and numerous epidemiologic studies have identified Lp(a) as a risk factor for atherosclerotic diseases such as coronary heart disease and stroke.
科学研究应用
Antifungal Activity
Mechanism of Action
Lipopeptin A exhibits significant antifungal activity, primarily through its ability to disrupt fungal cell membranes. Studies have shown that it targets the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased permeability and cell lysis .
Case Studies
- A study demonstrated that this compound effectively inhibited the growth of Fusarium oxysporum f.sp. cubense, a pathogen responsible for banana wilt disease. The compound showed a biocontrol efficacy of up to 87.7% , indicating its potential as a natural fungicide in agricultural applications .
- In vitro tests revealed that this compound inhibited mycelial growth and conidial sporulation in Fusarium oxysporum, showcasing its effectiveness against phytopathogenic fungi .
Inhibition of Microbial Cell Wall Synthesis
Research Findings
this compound has been identified as a selective inhibitor of peptidoglycan synthesis in Escherichia coli. It disrupts the formation of lipid intermediates necessary for cell wall construction, which is crucial for bacterial survival .
Detailed Mechanism
The compound inhibits the conversion of UDP-N-acetylglucosamine (GlcNAc) and UDP-N-acetylmuramic acid (MurNAc) into essential peptidoglycan precursors, thereby preventing proper cell wall formation. This mechanism was confirmed through various biochemical assays that highlighted its selective action without affecting other metabolic pathways significantly .
Agricultural Applications
Biocontrol Potential
The use of this compound in agriculture extends beyond direct antifungal activity. It has been shown to enhance plant growth parameters and induce systemic resistance in treated plants. For instance, the application of this compound in pot experiments improved peroxidase activity in banana plantlets, suggesting an induced resistance mechanism against pathogens .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Antifungal Activity | Disruption of fungal cell membranes through ergosterol synthesis inhibition | Up to 87.7% efficacy against Fusarium oxysporum in agricultural settings |
Inhibition of Cell Wall Synthesis | Selective inhibition of peptidoglycan synthesis in bacteria | Effective against E. coli, preventing proper cell wall formation |
Biocontrol in Agriculture | Enhances plant growth and induces resistance | Improved peroxidase activity and growth parameters in treated plants |
常见问题
Basic Research Questions
Q. What analytical methods are recommended for elucidating the structural conformation of Lipopeptin A in vitro?
To determine this compound’s structure, combine nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of cyclic peptide domains with high-resolution mass spectrometry (HR-MS) to validate molecular weight and fragmentation patterns. For lipid tail characterization, employ tandem MS/MS and gas chromatography (GC) coupled with fatty acid methyl ester (FAME) analysis. Cross-validate results using X-ray crystallography if crystalline forms are obtainable .
Q. How can researchers design experiments to assess this compound’s bioactivity against antibiotic-resistant pathogens?
Use a tiered approach:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against standardized panels of Gram-positive (e.g., MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with controls for solvent effects.
- Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic activity over 24 hours.
- Synergy studies : Combine this compound with β-lactams or glycopeptides using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Q. What quality control measures ensure reproducibility in this compound synthesis?
- Batch consistency : Require HPLC purity ≥95% (with trifluoroacetic acid (TFA) content <1% for cell-based assays) and mass spectrometry validation.
- Solubility standardization : Pre-dissolve in dimethyl sulfoxide (DMSO) at fixed concentrations, with lyophilization protocols to minimize hygroscopic variability.
- Storage conditions : -80°C under argon to prevent oxidation of lipid moieties .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity in mammalian cells be resolved?
- Dose-response refinement : Test across a wider concentration range (e.g., 0.1–100 µM) using multiple cell lines (e.g., HEK293, HepG2) and viability assays (MTT, LDH release).
- Mechanistic studies : Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways, and compare membrane permeabilization effects via propidium iodide uptake assays.
- Experimental replication : Collaborate with independent labs to control for batch-specific impurities .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo efficacy studies?
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance serum stability.
- Dosing regimens : Use allometric scaling from murine models (e.g., single vs. multiple doses at 10–50 mg/kg) with LC-MS/MS quantification of plasma concentrations.
- Tissue distribution : Radiolabel this compound with tritium or fluorescent tags for biodistribution analysis in target organs .
Q. How can computational modeling predict this compound’s interaction with bacterial membranes?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC/POPG membranes) using GROMACS or CHARMM.
- Free energy calculations : Estimate binding affinities via umbrella sampling or MM/PBSA.
- In silico mutagenesis: Identify critical residues for membrane insertion using Rosetta or FoldX .
Q. Methodological Frameworks for Research Design
Applying the PICOT framework to this compound resistance studies :
- Population : Staphylococcus aureus clinical isolates.
- Intervention : this compound exposure at sub-MIC concentrations.
- Comparison : Untreated controls vs. daptomycin-resistant strains.
- Outcome : Frequency of resistance mutations (e.g., mprF gene SNPs) over 30 generations.
- Time : Longitudinal analysis at 5-day intervals .
Evaluating research feasibility using FINER criteria :
- Feasible : Access to BSL-2 facilities for pathogen handling.
- Interesting : Novelty in targeting underexplored lipid II biosynthesis pathways.
- Novel : First study to link this compound’s hemolytic activity to sphingomyelinase interactions.
- Ethical : Compliance with IACUC guidelines for animal models.
- Relevant : Addresses WHO priority pathogens list .
Q. Data Interpretation and Reporting
Q. How should researchers address variability in this compound’s antimicrobial activity across studies?
- Meta-analysis : Aggregate data from ≥10 independent studies using random-effects models to quantify heterogeneity (I² statistic).
- Subgroup analysis : Stratify by bacterial strain, assay type, or solvent systems.
- Sensitivity testing : Exclude outliers with Cook’s distance >1 to assess robustness .
Best practices for reporting negative results in this compound research :
- Transparency : Disclose all experimental parameters (e.g., pH, temperature, solvent lot numbers).
- Contextualization : Compare with structurally analogous lipopeptides (e.g., daptomycin) to hypothesize mechanism-specific limitations.
- Data repositories : Deposit raw spectra, MIC datasets, and simulation trajectories in Zenodo or Figshare .
属性
CAS 编号 |
73666-47-4 |
---|---|
分子式 |
C54H84N10O19 |
分子量 |
1177.3 g/mol |
IUPAC 名称 |
3-[6-(3-amino-1-hydroxy-3-oxopropyl)-12-(2-amino-2-oxoethyl)-9-benzyl-21-(carboxymethyl)-15,18-bis(hydroxymethyl)-10,13,25-trimethyl-24-(12-methyltetradecanoylamino)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-3-yl]propanoic acid |
InChI |
InChI=1S/C54H84N10O19/c1-6-30(2)18-14-11-9-7-8-10-12-17-21-42(70)61-45-31(3)83-54(82)33(22-23-43(71)72)57-51(79)46(39(67)27-41(56)69)62-49(77)37(24-32-19-15-13-16-20-32)63(4)53(81)38(26-40(55)68)64(5)52(80)36(29-66)60-48(76)35(28-65)59-47(75)34(25-44(73)74)58-50(45)78/h13,15-16,19-20,30-31,33-39,45-46,65-67H,6-12,14,17-18,21-29H2,1-5H3,(H2,55,68)(H2,56,69)(H,57,79)(H,58,78)(H,59,75)(H,60,76)(H,61,70)(H,62,77)(H,71,72)(H,73,74) |
InChI 键 |
AXMACOGXBDPVJT-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C |
规范 SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lipopeptin A; Lipopeptin A, dihydrate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。